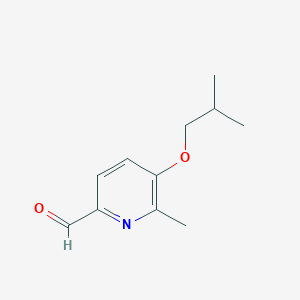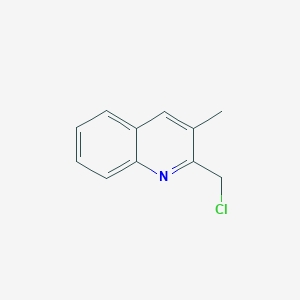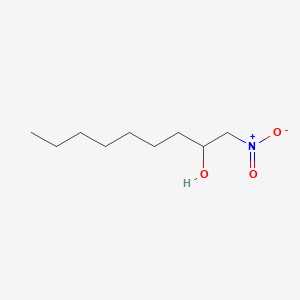
1-Nitrononan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrononan-2-ol est un composé organique caractérisé par la présence d’un groupe nitro (-NO2) et d’un groupe hydroxyle (-OH) liés à une chaîne nonane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : 1-Nitrononan-2-ol peut être synthétisé par plusieurs méthodes. Une approche courante implique la nitration du nonan-2-ol à l’aide d’acide nitrique en présence d’acide sulfurique comme catalyseur. La réaction se produit généralement dans des conditions de température contrôlées pour éviter la sur-nitration et garantir la formation sélective du produit souhaité.
Méthodes de production industrielle : Dans un contexte industriel, la production de this compound peut impliquer des réacteurs à écoulement continu pour maintenir des conditions de réaction optimales et améliorer le rendement et la pureté du produit. L’utilisation de techniques de purification avancées, telles que la distillation et la recristallisation, garantit l’élimination des impuretés et l’isolement du this compound de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions : 1-Nitrononan-2-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un composé carbonylé, tel qu’une cétone ou un aldéhyde, en fonction des conditions de réaction.
Réduction : Le groupe nitro peut être réduit en groupe amino (-NH2) à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur (par exemple, le palladium sur carbone).
Substitution : Le groupe hydroxyle peut participer à des réactions de substitution nucléophile, où il est remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l’hydrogène gazeux (H2) avec un catalyseur de palladium ou le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des réactifs comme le chlorure de thionyle (SOCl2) peuvent être utilisés pour convertir le groupe hydroxyle en groupe chloro, qui peut ensuite subir d’autres réactions de substitution.
Principaux produits :
Oxydation : Formation de nonan-2-one ou de nonanal.
Réduction : Formation de 1-amino-nonan-2-ol.
Substitution : Formation de 1-chlorononan-2-ol et d’autres dérivés substitués.
Applications de la recherche scientifique
This compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Il sert de composant de base pour la synthèse de molécules organiques plus complexes et peut être utilisé dans l’étude des mécanismes réactionnels et de la cinétique.
Biologie : Les dérivés du composé peuvent présenter une activité biologique, ce qui en fait un candidat pour le développement de médicaments et les études biochimiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité, notamment des tensioactifs, des lubrifiants et des plastifiants.
Applications De Recherche Scientifique
1-Nitrononan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mécanisme D'action
Le mécanisme par lequel 1-nitrononan-2-ol exerce ses effets dépend de sa structure chimique et des groupes fonctionnels présents. Le groupe nitro peut participer à des réactions redox, tandis que le groupe hydroxyle peut former des liaisons hydrogène et subir une substitution nucléophile. Ces interactions peuvent influencer la réactivité du composé et sa capacité à interagir avec des cibles biologiques, telles que les enzymes et les récepteurs.
Composés similaires :
Nonan-2-ol : Il manque le groupe nitro, ce qui le rend moins réactif dans les réactions redox.
1-Nitrononane : Il manque le groupe hydroxyle, ce qui réduit sa capacité à former des liaisons hydrogène et à participer à la substitution nucléophile.
2-Nitrooctanol : Structure similaire mais avec une chaîne carbonée plus courte, ce qui peut affecter ses propriétés physiques et sa réactivité.
Unicité : this compound est unique en raison de la présence à la fois d’un groupe nitro et d’un groupe hydroxyle sur une chaîne nonane.
Comparaison Avec Des Composés Similaires
Nonan-2-ol: Lacks the nitro group, making it less reactive in redox reactions.
1-Nitrononane: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds and participate in nucleophilic substitution.
2-Nitrooctanol: Similar structure but with a shorter carbon chain, which may affect its physical properties and reactivity.
Uniqueness: 1-Nitrononan-2-ol is unique due to the presence of both a nitro group and a hydroxyl group on a nonane backbone
Propriétés
IUPAC Name |
1-nitrononan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBXYLSXCORZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
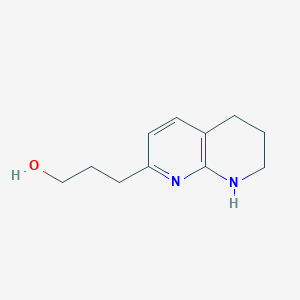
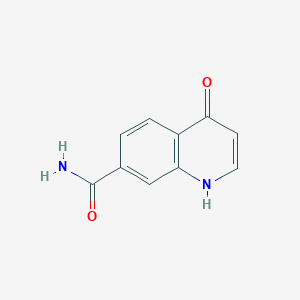
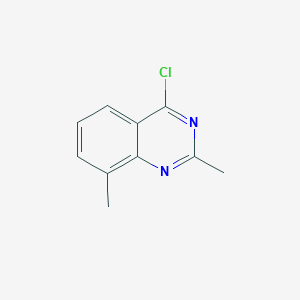
![Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11904599.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11904606.png)


![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11904615.png)
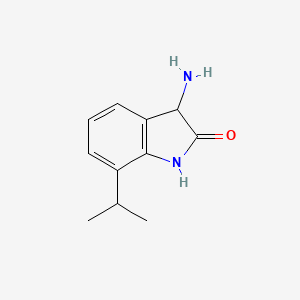
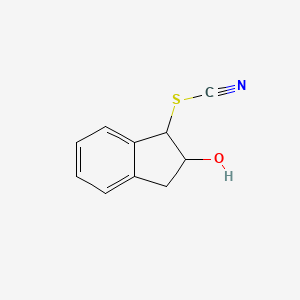
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL](/img/structure/B11904635.png)
